molecular formula C22H28N6O B610547 ROCK-IN-D2 CAS No. 1219721-78-4

ROCK-IN-D2

Cat. No.: B610547
CAS No.: 1219721-78-4
M. Wt: 392.5
InChI Key: UBZZFFAVFOEUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROCK-IN-D2 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a critical role in fundamental cellular processes. ROCK2 is a key downstream effector of the GTPase RhoA and is involved in regulating the actin cytoskeleton, cell contraction, motility, and gene expression . Its significant expression in the brain, heart, and muscles underscores its importance in both cardiovascular and neurological systems . The primary mechanism of action for ROCK2 inhibitors involves binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition leads to a decrease in the phosphorylation of myosin phosphatase target subunit 1 (MYPT1), which subsequently promotes the dephosphorylation of myosin light chain (MLC). In vascular smooth muscle, this action results in vasodilation, making ROCK2 a valuable target for researching cardiovascular diseases such as hypertension, coronary artery disease, and cerebral vasospasm . Beyond cardiovascular research, ROCK2 is implicated in the pathology of neurological disorders. In Alzheimer's disease research, ROCK2 inhibition has been shown to induce autophagy, a crucial cellular clearance pathway for degrading pathologic protein aggregates like hyperphosphorylated tau . Furthermore, ROCK2 signaling contributes to dendritic spine density and morphology, and its inhibition may help protect against synapse loss, a key feature of cognitive decline . This compound provides researchers with a critical tool to probe these complex biological pathways. This product is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1219721-78-4

Molecular Formula

C22H28N6O

Molecular Weight

392.5

IUPAC Name

1-benzyl-3-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-(1H-pyrazol-4-yl)phenyl)urea

InChI

InChI=1S/C22H28N6O/c1-27(2)11-12-28(3)21-13-18(19-15-24-25-16-19)9-10-20(21)26-22(29)23-14-17-7-5-4-6-8-17/h4-10,13,15-16H,11-12,14H2,1-3H3,(H,24,25)(H2,23,26,29)

InChI Key

UBZZFFAVFOEUFI-UHFFFAOYSA-N

SMILES

O=C(NC1=C(N(CCN(C)C)C)C=C(C2=CNN=C2)C=C1)NCC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ROCK-IN-D2;  ROCK IN D2;  ROCKIND2;  ROCK inhibitor D2;  ROCK-inhibitor-D2; 

Origin of Product

United States

Molecular Mechanisms of Rock in D2 Action

ATP-Competitive Inhibition of ROCK Kinase Domain by ROCK-IN-D2

This compound functions as an ATP-competitive inhibitor of ROCK kinases. targetmol.com This mechanism involves the compound binding to the ATP-binding site within the kinase domain of ROCK, thereby preventing the binding of ATP, which is essential for the phosphorylation of downstream substrates. oncotarget.com By competing with ATP for this binding site, this compound effectively blocks the catalytic activity of the enzyme. targetmol.com This mode of inhibition is common among many kinase inhibitors and relies on the compound's ability to fit into and form favorable interactions within the ATP pocket of the kinase.

Isoform Selectivity and Potency of this compound for ROCK1 and ROCK2

This compound has demonstrated inhibitory activity against both ROCK1 and ROCK2 isoforms. targetmol.com Studies have reported specific half-maximal inhibitory concentration (IC50) values, indicating the potency of this compound against each isoform. For human ROCK-1, the IC50 is reported as 0.6 nM, and for human ROCK-2, it is 1.1 nM in cell-free assays. targetmol.com This suggests that this compound is a potent dual inhibitor of both human ROCK isoforms, exhibiting slightly higher potency towards ROCK1 in this specific assay context. Potency has also been assessed against murine and rat ROCK-2, with IC50 values of 2.4 nM and 0.8 nM, respectively. targetmol.com

The following table summarizes the reported IC50 values for this compound against different ROCK isoforms:

Kinase IsoformSpeciesIC50 (nM)Assay Type
ROCK1Human0.6Cell-free
ROCK2Human1.1Cell-free
ROCK2Murine2.4Cell-free
ROCK2Rat0.8Cell-free

These data highlight the potent inhibitory effect of this compound on both major ROCK isoforms across different species.

Allosteric Modulation and Other Potential Binding Modes of this compound

While the primary mechanism of action described for this compound is ATP-competitive inhibition at the kinase domain, information regarding significant allosteric modulation or other distinct binding modes for this specific compound is limited in the provided search results. targetmol.com Most reported data focus on its interaction within the ATP-binding site. oncotarget.comtargetmol.com Rho-associated kinases can be regulated through various mechanisms, including interaction with the small GTPase RhoA and proteolytic cleavage, which can influence their activation and conformation. rupress.orgnih.gov However, the direct involvement of this compound in allosteric modulation or binding to sites other than the ATP pocket has not been prominently detailed in the retrieved information.

Kinase Selectivity Profiling of this compound Against Other Protein Kinases (e.g., PKA, PKC, MLCK, TRK, FLT3)

To understand the specificity of this compound, its inhibitory activity has been profiled against a panel of other protein kinases. targetmol.com This profiling is crucial to assess potential off-target effects. This compound has been shown to inhibit receptor tyrosine kinases TRK and FLT3, albeit at considerably higher concentrations compared to its potency against ROCK isoforms. targetmol.com The reported IC50 values for TRK and FLT3 are 252 nM and 303 nM, respectively. targetmol.com Inhibition of Myosin Light Chain Kinase (MLCK) and ZIP-kinase has also been observed, but at even higher IC50 values of 7.4 µM and 4.1 µM, respectively, indicating slight inhibition at these concentrations. targetmol.com

While the search results mention other ROCK inhibitors that show activity against PKA and PKC nih.govtocris.com, direct IC50 data for this compound against PKA and PKC were not explicitly provided in the snippets. However, the data available suggest that this compound exhibits a degree of selectivity for ROCK isoforms over certain other kinases like MLCK and ZIP-kinase, while showing some inhibitory activity against TRK and FLT3 at higher concentrations. targetmol.com

The following table summarizes the reported IC50 values for this compound against other kinases:

KinaseIC50 (nM)
TRK252
FLT3303
ZIP-kinase4100
MLCK7400

These results indicate that while this compound is a potent inhibitor of ROCK, it may have off-target effects on TRK and FLT3 at higher concentrations.

Structure Activity Relationship Sar Studies of Rock in D2 Analogs

Chemical Scaffolds and Substituent Effects on ROCK Inhibitory Activity3.2. Quantitative Structure-Activity Relationship (QSAR) Modeling for ROCK-IN-D2 Series3.3. Molecular Docking and Binding Mode Analysis of this compound and Its Derivatives3.4. Impact of Structural Modifications on Isoform Selectivity and Potency

Without foundational information on the chemical structure and biological activity of "this compound," the creation of a scientifically sound and accurate article as per the user's request is not feasible.

Cellular and Subcellular Effects of Rock in D2

Modulation of Actin Cytoskeleton Dynamics and Cell Morphology

ROCK is a well-established determinant of actin organization and dynamics in various cell types. nih.govplos.org Inhibition of ROCK activity leads to significant reorganization of the actin cytoskeleton and alterations in cell shape. plos.orgbibliotekanauki.pl This modulation is achieved through the regulation of key proteins involved in actin filament assembly, stability, and contractility.

A primary mechanism by which ROCK influences the actin cytoskeleton is through the regulation of myosin light chain (MLC) phosphorylation. ROCK directly phosphorylates MLC and also phosphorylates the myosin phosphatase target subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase (MLCP). nih.govplos.orgnih.govfrontiersin.orgmdpi.com Phosphorylation of MYPT1 inhibits MLCP activity, thereby reducing the dephosphorylation of MLC. nih.govplos.org This dual action of ROCK leads to increased phosphorylation of MLC, which in turn enhances the interaction of myosin II with actin filaments, driving actomyosin (B1167339) contractility. bibliotekanauki.plnih.govfrontiersin.org Inhibition of ROCK activity by compounds such as ROCK-IN-D2 is expected to reduce MLC phosphorylation, leading to decreased actomyosin contractility. plos.orgmdpi.com

Research findings illustrate the impact of ROCK inhibition on MLC phosphorylation. For instance, pre-treatment of human arterial smooth muscle cells with a ROCK inhibitor significantly reduced serum-induced diphosphorylation of LC20 (a form of MLC). plos.org Western blotting analysis in experimental autoimmune myocarditis models also revealed that inhibition of the RhoA/ROCK pathway prevented the increase in phosphorylated myosin light chain (phospho-MYL9) protein content. mdpi.com

ROCK also regulates actin dynamics by influencing the activity of LIM-Kinase (LIMK) and its substrate, cofilin. ROCK phosphorylates and activates LIMK (specifically LIMK1 and LIMK2). nih.govnih.govresearchgate.netfluoridealert.orgfrontiersin.org Activated LIMK then phosphorylates cofilin, an actin-binding protein that promotes actin filament depolymerization and severing. nih.govfluoridealert.orgfrontiersin.orgwikipedia.org Phosphorylation of cofilin at serine 3 inactivates its actin-depolymerizing activity, leading to the stabilization of actin filaments and promotion of actin polymerization. fluoridealert.orgfrontiersin.orgwikipedia.org

Inhibition of ROCK signaling is expected to attenuate LIMK phosphorylation and consequently increase cofilin activity, thereby promoting actin filament disassembly. Studies have shown that inhibition of ROCK during fluid shear stress attenuated the presence of phosphorylated cofilin (P-cofilin) in osteoblasts. researchgate.net Differential regulatory mechanisms between ROCK isoforms have also been observed, with ROCK2 shown to phosphorylate cofilin and regulate cytoskeletal remodeling by suppressing F-actin depolymerization in the context of cell motility on stiff substrates. nih.gov

Stress fibers are contractile bundles of actin filaments cross-linked by myosin II, and focal adhesions are protein complexes that connect the actin cytoskeleton to the extracellular matrix. wikipedia.org Both structures are crucial for cell adhesion, migration, and maintaining cell shape. ROCK activity is essential for the formation and maintenance of stress fibers and focal adhesions, primarily through its effects on actomyosin contractility and actin polymerization. wikipedia.orgarvojournals.orgbu.edunih.govnih.gov

ROCK promotes stress fiber formation by increasing MLC phosphorylation and inhibiting MLCP, which enhances myosin II activity. wikipedia.orgnih.govnih.gov Additionally, by activating LIMK and inactivating cofilin, ROCK stabilizes actin filaments, contributing to the assembly and integrity of stress fibers. wikipedia.org Focal adhesions are often located at the ends of stress fibers, and their maturation and stability are influenced by ROCK-generated tension. wikipedia.orgbu.edu

Inhibition of ROCK leads to a decrease in stress fiber formation and can affect focal adhesion dynamics. arvojournals.orgnih.govnih.gov For example, inhibition of ROCK prevented fluid shear stress-induced actin stress fiber formation in osteoblasts. researchgate.net Studies using ROCK inhibitors and dominant active/negative mutants support the requirement of ROCK activity for stress fiber organization and focal adhesion formation. nih.gov While both ROCK1 and ROCK2 are involved in promoting actomyosin contraction via MLC phosphorylation, ROCK2 appears to play a preferential role in promoting actin polymerization via cofilin phosphorylation, contributing to stress fiber and focal adhesion formation. nih.gov

Impact on Cell Adhesion and Deadhesion Mechanisms

RhoA/ROCK signaling plays a significant role in regulating cell adhesion and deadhesion, processes critical for cell migration and tissue remodeling. nih.govbu.edunih.govresearchgate.netnorthyorkperio.com ROCK-mediated cytoskeletal tension is important for cell spreading and the maturation of focal adhesions, which are key structures in cell adhesion. bu.edu

Inhibition of ROCK can influence cell adhesion. For instance, studies in a myeloid leukemia cell line (D2 cells) showed that RhoA/ROCK activation signaling prevented adhesion, and ROCK-mediated deadhesion required tyrosine dephosphorylation events. nih.govresearchgate.net Conversely, disrupting ROCK function or inhibiting ROCK has been shown to affect cell adhesion in different contexts. bu.edunorthyorkperio.comphysiology.org The impact on adhesion can vary depending on the cell type and the specific context, highlighting the complex role of the RhoA/ROCK pathway in balancing adhesive and deadhesive forces.

Regulation of Cell Proliferation and Cell Cycle Progression

ROCK is recognized as an essential regulator of cell proliferation and progression through the cell cycle. nih.govarvojournals.orgnih.govelifesciences.orgportlandpress.com The RhoA/ROCK pathway influences the expression and activity of proteins that control cell cycle transitions. arvojournals.orgnih.gov

Inhibition of ROCK activity has been shown to inhibit cell proliferation and delay cell cycle progression. arvojournals.orgnih.govelifesciences.org For example, ROCK inhibition delayed the progression from G1 to S phase and reduced the number of cells entering the S phase in cultured rabbit corneal epithelial cells. arvojournals.org This was associated with lower levels of cyclins D1 and D3 and CDK4 and CDK6, and higher levels of the CDK inhibitor p27Kip1. arvojournals.org Depletion of both ROCK1 and ROCK2 has been shown to lead to multi-stage cell cycle arrest, emphasizing the indispensable role of ROCK in these processes. nih.govelifesciences.org

Effects on Cell Migration and Motility

Cell migration and motility are fundamental processes involved in development, immune responses, and disease progression, such as cancer metastasis. The Rho/ROCK signaling pathway is a key regulator of cell migration by controlling the dynamic reorganization of the actin cytoskeleton and the generation of contractile forces. nih.govnih.govnih.govelifesciences.orgreactome.org

ROCK influences cell migration through its effects on actomyosin contractility, stress fiber formation, and focal adhesion dynamics. nih.govprinceton.eduberkeley.edu These processes are crucial for establishing cell polarity, forming protrusions at the leading edge, and retracting the trailing edge during migration. nih.gov

Inhibition of ROCK can have varied effects on cell migration depending on the cell type, context, and the specific ROCK isoform involved. ROCK inhibition has been shown to affect cell motility in various studies. nih.govnorthyorkperio.comelifesciences.orgprinceton.eduicm.edu.pl For instance, ROCK inhibition blocked MMP14-mediated cell sorting, which involves differential cellular motility. princeton.edu Studies investigating the differential roles of ROCK isoforms in cancer cell motility suggest that ROCK1 and ROCK2 can differentially modulate migration by influencing MLC phosphorylation and cofilin phosphorylation, respectively, in a substrate stiffness-dependent manner. nih.gov

Here is a summary of some research findings related to the cellular effects of ROCK inhibition:

Cellular ProcessEffect of ROCK InhibitionKey Proteins/Structures InvolvedRelevant Citations
Myosin Light Chain PhosphorylationDecreasedMLC, MLCP, MYPT1 plos.orgmdpi.com
LIM-Kinase ActivityAttenuated Phosphorylation/ActivationLIMK1, LIMK2 researchgate.netfrontiersin.org
Cofilin ActivityIncreased (due to decreased phosphorylation)Cofilin researchgate.netfluoridealert.orgnih.gov
Stress Fiber FormationDecreased/PreventedActin filaments, Myosin II, Focal Adhesions researchgate.netarvojournals.orgnih.govnih.gov
Focal Adhesion ComplexesAffected (formation, maturation, stability)Integrins, Focal Adhesion Proteins, Stress Fibers bu.edunih.govnih.gov
Cell Adhesion/DeadhesionModulation (can prevent adhesion or affect deadhesion)RhoA, ROCK, Cytoskeletal Tension, Focal Adhesions bu.edunih.govresearchgate.netnorthyorkperio.comphysiology.org
Cell ProliferationInhibitionCell Cycle Proteins (Cyclins, CDKs, CDK inhibitors) arvojournals.orgnih.govelifesciences.org
Cell Cycle ProgressionDelayedCell Cycle Phases (G1, S) arvojournals.orgnih.gov
Cell Migration and MotilityAffected (modulation of speed, persistence, directionality)Actomyosin Contractility, Cytoskeleton Remodeling nih.govnih.govnorthyorkperio.comelifesciences.orgprinceton.eduicm.edu.pl

Influence on Apoptotic Processes and Membrane Blebbing

ROCK activity is intricately linked to the morphological changes observed during apoptosis, particularly membrane blebbing and the formation of apoptotic bodies biologists.comnih.govdovepress.comelifesciences.org. These processes are mediated by the phosphorylation of myosin light chain (MLC), which increases actin-myosin contractility biologists.comnih.govelifesciences.org. This enhanced contractility drives the dynamic membrane protrusions characteristic of blebbing biologists.comnih.govdovepress.comelifesciences.orgnih.gov.

Research indicates that the activation of ROCK, sometimes through cleavage by caspase-3 (specifically ROCK1), is a key event in generating the contractile force necessary for membrane blebbing during apoptosis biologists.comnih.govdovepress.comelifesciences.org. This suggests that inhibiting ROCK, the target of this compound, can interfere with these apoptotic morphological features. Studies using pharmacological inhibition have demonstrated that blocking ROCK activity contributes to reduced MLC phosphorylation, decreased cell contraction, and consequently, diminished membrane blebbing and nuclear fragmentation in apoptotic cells elifesciences.org. Furthermore, ROCK inhibition has been shown in some contexts to prevent the release of death factors from cells undergoing apoptosis nih.gov.

Modulation of Gene Expression and Transcription Factor Activity (e.g., NF-κB, SRF)

ROCK signaling has the capacity to influence gene expression nih.gov. One notable interaction involves the transcription factor nuclear factor-kappa B (NF-κB). ROCK has been reported to promote the translocation and activation of the proinflammatory transcription factor NF-κB nih.gov.

Another pathway influenced by ROCK, albeit indirectly, is the serum response factor (SRF) pathway, often mediated by myocardin-related transcription factors (MRTF). The activity of the SRF/MRTF complex in driving gene expression is regulated by the polymerization state of actin researchgate.net. Increased levels of filamentous actin (F-actin) in the cytoplasm facilitate the nuclear translocation of MRTF, which then binds to SRF to activate the transcription of target genes, many of which are involved in cytoskeletal dynamics researchgate.net. Since ROCK plays a significant role in regulating the actin cytoskeleton and cell contractility through MLC phosphorylation elifesciences.orgnih.gov, its inhibition by compounds like this compound would consequently affect actin dynamics, thereby influencing the nuclear availability of MRTF and the subsequent activation of SRF-mediated gene expression.

Crosstalk with Other Intracellular Signaling Pathways

ROCK signaling does not operate in isolation but engages in complex crosstalk with numerous other intracellular pathways, influencing diverse cellular outcomes.

Interaction with PI3K/AKT Pathway

A significant interaction exists between the ROCK pathway and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. ROCK has been shown to phosphorylate and activate phosphatase and tensin homolog (PTEN), a well-established negative regulator of the PI3K/AKT pathway nih.govfrontiersin.orgspandidos-publications.com. By activating PTEN, ROCK signaling leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger for AKT activation spandidos-publications.com. This effectively inhibits the pro-survival PI3K/AKT pathway, contributing to the disinhibition of proapoptotic proteins nih.govspandidos-publications.com. Thus, ROCK appears to play a regulatory role in the PI3K/AKT axis, and its inhibition can lead to attenuated apoptosis spandidos-publications.com. This interaction also has implications for processes like mitophagy, where ROCK inhibition of PI3K/AKT can impair Parkin-mediated mitophagy nih.gov.

Reciprocal Inhibition with ERK Pathway

ROCK also engages in reciprocal inhibitory interactions with the extracellular signal-regulated kinase (ERK) pathway nih.govfrontiersin.orgnih.gov. Studies have indicated that ROCK and ERK can mutually inhibit each other frontiersin.org. This bidirectional link suggests a finely tuned regulatory network where the activity of one pathway can suppress the activity of the other nih.gov. This crosstalk is relevant in various cellular contexts and can influence outcomes such as neuronal survival and morphology frontiersin.org.

Regulation of Autophagy and Mitophagy (e.g., Parkin-mediated)

Rho/ROCK signaling has been implicated in the regulation of autophagy and mitophagy. The pathway can inhibit general autophagy by affecting the maturation of autophagosomes and by triggering cytoskeletal rearrangements that impede trafficking from early autophagosomes to autolysosomes nih.gov.

Based on the available search information, detailed preclinical research findings specifically focusing on the chemical compound this compound within the precise disease models and biological processes outlined were not extensively found. The compound is identified primarily as a potent and selective ROCK inhibitor.

This compound is recognized as a chemical entity used in research, classified as an inhibitor of Rho-associated protein kinase (ROCK) glixxlabs.com. Its chemical formula is C22H28N6O, and it has a molecular weight of 392.500 glixxlabs.com. The IUPAC name is 1-benzyl-3-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-(1H-pyrazol-4-yl)phenyl)urea glixxlabs.com.

While ROCK inhibitors in general have been investigated for their potential therapeutic applications in various neurological and cardiovascular conditions due to the broad roles of the Rho/ROCK pathway, specific detailed preclinical data attributed directly and solely to this compound concerning axonal growth and regeneration, dendritic growth and synaptic plasticity modulation, neuroinflammation and glial cell function, studies in Huntington's disease models regarding neuritic retraction and aggregate formation, dopamine (B1211576) D2 receptor signaling crosstalk with the Rho/ROCK-II pathway, or specific cardiovascular and vascular research were not found in the conducted searches.

Therefore, a comprehensive article detailing preclinical research on this compound strictly according to the provided outline cannot be generated based on the currently available and accessible search results.

Preclinical Research on Rock in D2 in Disease Models

Cardiovascular and Vascular Research

Role in Vascular Tone and Smooth Muscle Cell Contraction

The RhoA/ROCK signaling pathway is a significant regulator of vascular smooth muscle cell (VSMC) contraction and, consequently, vascular tone and blood pressure. Activation of RhoA and its effector ROCK leads to the phosphorylation and inhibition of myosin light chain phosphatase (MLCP), which in turn increases the phosphorylation of myosin light chain (MLC) and promotes contraction. mdpi.comnih.gov Studies have shown that inhibiting ROCK can induce vasorelaxation. mdpi.com For instance, in isolated soleus muscle feed arteries from rats, ROCK signaling contributed to VSMC contractile responses to various agonists. frontiersin.org Inhibition of ROCK with Y27632 reduced constrictor responses to norepinephrine, phenylephrine, and angiotensin II. frontiersin.org Specifically, angiotensin II-induced constrictor responses were primarily mediated via signaling through ROCK. frontiersin.org The Ca2+-independent signaling pathway, acting mainly through the attenuation of MLCP activity via mechanisms involving ROCK, plays a role in VSMC contraction and calcium sensitization. mdpi.comnih.gov Abnormalities in ROCK activity have been associated with vascular dysfunction in various vascular disorders. nih.gov

Studies on Cardiac Fibrosis and Hypertrophy in Animal Models

ROCK signaling has been implicated in the development of cardiac fibrosis and hypertrophy. Research using animal models has suggested a crucial role for SHP-2, which acts via ROCK, in regulating the cardiac actin cytoskeleton during development. biologists.com Fibroblast-specific deletion of ROCK2 in mutant mice (ROCK2Postn-/-) attenuated cardiac hypertrophy and fibrosis in response to angiotensin II. nih.gov These mice exhibited less left ventricular wall thickness and fibrosis, along with improved isovolumetric relaxation. nih.gov This was associated with decreased expression of connective tissue growth factor (CTGF) and fibroblast growth factor-2 (FGF2) in the hearts of ROCK2Postn-/- mice. nih.gov Conversely, mutant mice with elevated fibroblast ROCK activity showed enhanced angiotensin II-stimulated cardiac hypertrophy and fibrosis. nih.gov In vitro studies with cardiac fibroblasts where ROCK2 was knocked down demonstrated decreased expression of CTGF and secretion of FGF2. nih.gov Cardiomyocytes incubated with conditioned media from these ROCK2-knockdown fibroblasts exhibited a reduced hypertrophic response. nih.gov Clinical observations have also shown higher leukocyte ROCK2 activity in patients with diastolic dysfunction, correlating with higher grades of diastolic dysfunction. nih.gov The RhoA/ROCK signaling pathway has also been confirmed to regulate cardiac hypertrophy in mice induced by transverse aortic constriction (TAC), where restoration of decreased miR-133 expression repressed hypertrophy through this pathway. frontiersin.org

Impact on Ischemia-Reperfusion Injury in Cardiac Models

ROCK is overactivated and involved in myocardial ischemia-reperfusion injury (IRI) in vivo. nih.gov Studies in rat models of myocardial IRI, induced by ligating the left descending coronary artery, have shown increased ROCK activity in circulating leukocytes compared to sham groups. nih.govresearchgate.net Specifically, the level of ROCK1, but not ROCK2, in circulating leukocytes was significantly elevated in ischemia-reperfusion. nih.gov Administration of the selective ROCK inhibitor fasudil (B1672074) significantly reduced myocardial infarct size, myocyte apoptosis, and inflammatory cytokines such as interleukin 6 and tumor necrosis factor α in these models. nih.gov Fasudil also upregulated the ischemia-reperfusion-induced reduction of nitric oxide production. nih.gov These findings suggest that increased ROCK1 in circulating leukocytes contributes to the pathogenesis of myocardial IRI, and inhibition of ROCK1 in these cells plays a role in the cardioprotective effects observed with fasudil. nih.gov Genetically altered mouse models have also implicated ROCK in acute protection from cardiac ischemia-reperfusion injury. escholarship.org

Oncological Research

The role of ROCK proteins in cancer progression, particularly in cell migration, invasion, tumorigenesis, and cell division, has been a significant area of oncological research.

Role in Tumor Cell Migration and Invasion

ROCK1 and ROCK2 mediate processes critical for cancer metastasis, including cell migration and invasion. nih.gov Overexpression of ROCKs has been observed in various cancer types and is associated with metastasis and poor clinical outcomes. nih.gov Depletion of ROCKs has been shown to inhibit cancer cell invasion and metastasis in vitro and in vivo. nih.gov Conversely, forced expression of ROCK can induce migration and invasion. nih.gov The Rho GTPases, such as RhoA and RhoC, are upstream activators of ROCKs, and their overexpression induces, while their depletion inhibits, migration, invasion, and metastasis. nih.gov These Rho GTPases are also overexpressed in a variety of cancer types. nih.gov ROCK regulates actin cytoskeleton dynamics through MLC phosphorylation, which is essential for cell migration. researchgate.net Studies using specific ROCK inhibitors have demonstrated their effectiveness in suppressing the migration and invasion of various cancer cell types. nih.govresearchgate.net For example, the ROCK inhibitor RKI-18 suppressed the phosphorylation of the ROCK substrate MLC2 in intact human breast, lung, colon, and prostate cancer cells and inhibited migration, invasion, and anchorage-independent growth of human breast cancer cells. nih.gov This correlated with the inhibitor's potency against ROCK1 and ROCK2. nih.gov In pituitary tumor cells, dopamine (B1211576) receptor type 2 (DRD2) agonists inhibited migration and invasion through ROCK-mediated cofilin inactivation. nih.gov Up-regulation of Rho/ROCK signaling in sarcoma cells has been shown to drive invasion and increased generation of protrusive forces. researchgate.net In papillary thyroid carcinoma, activation of the ROCK1 pathway is associated with invasion, and ROCK1 overexpression promoted the invasion of cancer cells. spandidos-publications.com

Influence on Tumorigenesis and Cell Division in Cancer Models

ROCK activity is considered essential for cell cycle progression, senescence, and tumorigenesis. elifesciences.org ROCK1 and ROCK2 redundantly maintain actomyosin (B1167339) contractility and cell proliferation, and their loss leads to cell-cycle arrest and cellular senescence due to the down-regulation of cell-cycle proteins like CyclinA, CKS1, and CDK1. elifesciences.orgelifesciences.org In mouse models of non-small cell lung cancer and melanoma, the loss of either Rock1 or Rock2 alone did not negatively impact tumorigenesis, but the loss of both isoforms blocked tumor formation. elifesciences.orgelifesciences.org This indicates an indispensable, yet redundant, role for ROCK isoforms in cell cycle progression and tumorigenesis, possibly linked to the maintenance of cellular contractility. elifesciences.orgelifesciences.org Over-activation of ROCK, such as by expressing the kinase domain of ROCK2 in mouse skin, has been reported to lead to hyperproliferation and epidermal thickening. elifesciences.org Analysis of ROCK1 and ROCK2 protein expression in tumors and tumor-derived cell lines suggests that the absence of both is incompatible with tumorigenesis, while the presence of either is sufficient to promote it. elifesciences.org The RhoA-Rock1 pathway, along with vimentin (B1176767) filaments and the actin cytoskeleton, drives the increased stiffness and migratory persistence of polyploid giant cancer cells (PGCCs), which can contribute to tumorigenesis and therapy resistance. mdpi.com In papillary thyroid carcinoma, ROCK1 promoted xenograft tumor growth. spandidos-publications.com

Other Disease Models and Emerging Applications

Beyond cardiovascular and oncological research, ROCK inhibition has shown potential in other disease models. ROCK inhibition has been largely applied as a strategy to treat neurodegenerative diseases (NDDs), with promising results in animal studies. frontiersin.org Enhanced ROCK activities have been reported in many in vitro and in vivo NDD models, suggesting that ROCK inhibition might exert beneficial effects by rescuing pathomechanistic changes. frontiersin.org For example, oral administration of fasudil, a ROCK inhibitor, reduced the loss of dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov ROCK inhibition can induce Akt activation, leading to a neuroprotective effect. nih.gov ROCK inhibitors have also shown potential in preventing huntingtin aggregation and striatal neuronal death in models related to Huntington's disease. nih.gov In an animal model of ALS, where ROCK is upregulated, the ROCK-pMLC pathway appears involved in synapse loss. nih.gov RhoA inhibition has also been shown to suppress leukocyte infiltration into the central nervous system in an animal model of multiple sclerosis, and the ROCK inhibitor fasudil has been shown to inhibit the development of this condition. nih.gov

General Applications in Inflammation Research

Preclinical investigations have highlighted the potential of ROCK-IN-D2, a chemical compound targeting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, in modulating inflammatory responses across various disease models. The ROCK pathway, involving two main isoforms, ROCK1 and ROCK2, plays a significant role in regulating cellular processes critical to inflammation, including cytoskeletal dynamics, cell migration, adhesion, and the release of inflammatory mediators. researchgate.netmdpi.comnih.gov Dysregulated ROCK activity has been associated with a spectrum of inflammatory and fibrotic diseases. nih.gov

Research indicates that inhibiting the ROCK pathway can exert anti-inflammatory effects in several preclinical models. For instance, ROCK inhibitors have demonstrated anti-inflammatory properties in mouse models of allergic airway inflammation and in guinea pig models. researchgate.net Pharmacological inhibition of the ROCK pathway has also been shown to suppress lung fibrosis and airway remodeling in mouse, guinea pig, and rat models of allergic asthma and lung fibrosis. researchgate.net

Studies focusing on specific ROCK isoforms suggest differential roles in inflammation. ROCK2, in particular, has been identified as a critical regulator of pro-inflammatory immune responses. It promotes the secretion of pro-inflammatory cytokines such as IL-17 and IL-21, partly via STAT3 phosphorylation. nih.govashpublications.org Selective inhibition of ROCK2 has been shown to shift the balance of T helper cells, promoting regulatory T cells (Treg) and restoring immune homeostasis in animal models of autoimmunity and chronic graft-versus-host disease (cGVHD). nih.gov In murine models of cGVHD, the selective ROCK2 inhibitor KD025 ameliorated disease pathology and inhibited STAT3 phosphorylation, leading to decreased expression of RORγt and Bcl6 in both murine and human cells. ashpublications.org

Furthermore, the RhoA/ROCK pathway is implicated in neuroinflammation. Activation of this pathway in the vascular endothelium following ischemic stroke can accelerate neuroinflammation by increasing oxidative stress and eliciting inflammatory responses. mdpi.com ROCK also promotes neuroinflammation by facilitating microglial migration, phagocytosis, and the release of inflammatory mediators, as well as promoting astrocyte proliferation and gliosis. nih.gov ROCK inhibition has been shown to induce a shift in microglia phenotype from pro-inflammatory (M1) to anti-inflammatory (M2). frontiersin.orgfrontiersin.org In an ex-vivo retinal explant model, a ROCK inhibitor demonstrated anti-inflammatory effects by reducing microglial inflammatory responses and inhibiting the expression of M1 microglial markers such as Tnfα and Il-1β. nih.govresearchgate.net

In models of acute inflammation, ROCK activity appears to be involved in maintaining inflammatory responses. Inhibition of ROCK activity has been shown to decrease neutrophil accumulation and reduce levels of pro-inflammatory mediators like IL-1β in models of gout. nih.govx-mol.net These effects were associated with reduced phosphorylation of MYPT and IκBα and increased apoptosis. nih.govx-mol.net Inhibition of ROCK activity also induced apoptosis in human neutrophils, suggesting a potential pro-resolutive strategy for neutrophilic inflammatory diseases. nih.govx-mol.net

The research findings underscore the multifaceted involvement of the ROCK pathway in inflammatory processes across different tissues and disease contexts. Targeting this pathway, particularly the ROCK2 isoform, presents a promising therapeutic strategy for modulating inflammation.

Summary of Preclinical Findings in Inflammation Research

Based on the detailed research findings, the following table summarizes key observations regarding the effects of ROCK pathway inhibition, including studies likely involving compounds like this compound or related ROCK inhibitors, in various preclinical models of inflammation.

Disease Model / Inflammatory ConditionObserved Effects of ROCK InhibitionKey Inflammatory Markers/Processes AffectedSource
Allergic Airway Inflammation (Mouse, Guinea Pig)Anti-inflammatory effect, suppressed lung fibrosis and airway remodelingNot explicitly detailed in source snippets, but general anti-inflammatory outcome researchgate.net
Chronic Graft-versus-Host Disease (cGVHD) (Murine models)Amelioration of pathology, restoration of immune homeostasis, reduced fibrosisDecreased IL-17 and IL-21 secretion, inhibited STAT3 phosphorylation, shifted Th17/Treg balance nih.govashpublications.org
Ischemic Stroke (Preclinical models)Reduced neuroinflammationIncreased oxidative stress, inflammatory responses (RhoA/ROCK activation); Inhibition shifts microglia phenotype mdpi.comnih.govfrontiersin.org
Glaucoma (Ex-vivo retinal explant model)Reduced retinal neuroinflammationReduced microglial inflammatory responses, inhibited M1 microglial markers (Tnfα, Il-1β) nih.govresearchgate.net
Gout (Model)Reduced neutrophil accumulation, decreased hypernociceptionReduced IL-1β levels, reduced MYPT and IκBα phosphorylation, increased neutrophil apoptosis nih.govx-mol.net
Acute Lung Injury, Rheumatoid Arthritis, Crohn's Disease (General mention of ROCK inhibitors)Anti-inflammatory effectsPrevention of NF-κB activation, inhibition of TNF-α and IL-1β production nih.gov

Interactive Data Table Concept:

An interactive data table based on the above summary could allow users to:

Filter by Disease Model/Inflammatory Condition.

Sort by different columns (e.g., alphabetically by Disease Model, or by the type of effect observed).

Click on a row to potentially see more detailed findings if available (though the current scope limits detail beyond what's in the text).

Methodologies for Investigating Rock in D2 Activity

In Vitro Assays for Kinase Inhibition and Target Engagement

In vitro assays are fundamental for characterizing the direct inhibitory effects of ROCK-IN-D2 on ROCK enzymes and understanding its engagement with cellular targets.

Biochemical Assays (e.g., IC50 Determination)

Biochemical assays are employed to quantify the inhibitory potency of this compound against purified ROCK enzymes, typically ROCK1 and ROCK2. These assays measure the compound's ability to inhibit the kinase activity, often by assessing the phosphorylation of a model substrate in a cell-free system. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Studies on various ROCK inhibitors demonstrate the use of biochemical assays to determine IC50 values. For instance, one fragment-based screening approach used high concentration biochemical assays to determine the in vitro inhibitory activities against ROCK1 and ROCK2 kinases. nih.gov Nicotinamide, for example, showed IC50 values of 75.5 µM for ROCK1 and 55.9 µM for ROCK2 in such assays. nih.gov Another compound, ROCK inhibitor-2, is reported as a selective dual inhibitor of ROCK1 and ROCK2 with IC50 values of 160 nM and 21 nM, respectively. medchemexpress.com GSK269962A is described as a potent ROCK inhibitor with IC50s of 1.6 and 4 nM for recombinant human ROCK1 and ROCK2, respectively. medchemexpress.com Fasudil (B1672074), a nonselective RhoA/ROCK inhibitor, has a Ki of 0.33 µM for ROCK1 and IC50s of 0.158 µM for ROCK2 in biochemical assays. medchemexpress.com ROCK Inhibitor VII showed an IC50 of 6 nM in a cell-free ROCK1 kinase assay. sigmaaldrich.com Chroman 1 is reported to be more potent against ROCK2 (IC50=1 pM) than ROCK1 (IC50=52 pM) in biochemical assays. abmole.com

Compound Name Target IC50 / Ki Value Assay Type Source
Nicotinamide ROCK1 75.5 µM Biochemical Assay nih.gov
Nicotinamide ROCK2 55.9 µM Biochemical Assay nih.gov
ROCK inhibitor-2 ROCK1 160 nM Biochemical Assay medchemexpress.com
ROCK inhibitor-2 ROCK2 21 nM Biochemical Assay medchemexpress.com
GSK269962A ROCK1 1.6 nM Biochemical Assay medchemexpress.com
GSK269962A ROCK2 4 nM Biochemical Assay medchemexpress.com
Fasudil ROCK1 0.33 µM (Ki) Biochemical Assay medchemexpress.com
Fasudil ROCK2 0.158 µM (IC50) Biochemical Assay medchemexpress.com
ROCK Inhibitor VII ROCK1 6 nM Cell-free kinase sigmaaldrich.com
Chroman 1 ROCK1 52 pM Biochemical Assay abmole.com
Chroman 1 ROCK2 1 pM Biochemical Assay abmole.com

Cell-Based Assays (e.g., Cell Adhesion, Migration, Proliferation, Apoptosis)

Cell-based assays are crucial for evaluating the effects of this compound on various cellular processes regulated by ROCK signaling. These assays utilize different cell types relevant to the disease or biological process being studied.

ROCK inhibitors have been shown to influence cell adhesion, migration, proliferation, and apoptosis in various cell models. For example, the selective ROCK inhibitor Y-27632 enhanced the proliferation of corneal endothelial cells (CECs), promoted their adhesion onto a substrate, and suppressed CEC apoptosis in a study. mdpi.com Y-27632 also significantly promoted cell proliferation, chemotaxis, and wound healing in human periodontal ligament stem cells (PDLSCs). nih.gov, researchgate.net ROCK inhibition has been reported to decrease apoptosis and cell death during the enzymatic dissociation of several cell types, including neuronal cells. researchgate.net In human cardiac stem cells (CSCs), Y-27632 significantly increased cell survival rate, adhesion, and migration. plos.org Preconditioning human CSCs with Y-27632 significantly reduced Doxorubicin-induced cell death. plos.org ROCK signaling is involved in controlling several fibrotic responses such as fibroblast activation and migration, epithelial cell apoptosis, and epithelial tight junction assembly. redxpharma.com The Rho kinase pathway plays pivotal roles in cell migration, apoptosis (membrane blebbing), cell proliferation/cell cycle, cell-cell adhesion, and gene regulation. plos.org Inhibition of ROCK activity by specific inhibitors altered the differentiation potential of pluripotent cells. plos.org ROCK Inhibitor VII effectively blocks MCP-1-induced THP-1 cell migration in vitro. sigmaaldrich.com

Immunoblotting for Downstream Target Phosphorylation (e.g., MYPT1, Cofilin)

Immunoblotting is a widely used technique to assess the phosphorylation status of key downstream targets of ROCK, such as the myosin-binding subunit of myosin phosphatase 1 (MYPT1) and Cofilin. ROCK phosphorylates MYPT1 at specific threonine residues (e.g., Thr696 and Thr853 in human, Thr697 and Thr855 in rat) and Cofilin at serine residue Ser3. oncotarget.com, google.com, nih.gov, physiology.org Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to increased myosin light chain (MLC) phosphorylation and actomyosin (B1167339) contraction. oncotarget.com Phosphorylation of Cofilin inactivates its actin-severing activity, promoting actin filament stabilization. oncotarget.com, nih.gov

Treatment with ROCK inhibitors, such as Y-27632, has been shown to decrease the phosphorylation levels of MLC, MYPT1, and cofilin in various cell lines, including human breast cancer cells. oncotarget.com Densitometric analysis of immunoblots confirmed a statistically significant decrease in phosphorylated MLC, MYPT1, and cofilin levels after Y-27632 treatment. oncotarget.com Immunoblotting can be used to analyze MYPT1 phosphorylation levels in cell lysates and tissue samples to determine intracellular ROCK kinase activity. google.com Antibodies specific to the ROCK kinase phosphorylation sites on MYPT1 at threonine 853 and threonine 696 are available for this purpose. google.com Depolarization-induced cofilin phosphorylation was attenuated by the ROCK inhibitor Y-27632 in mouse bladder strips, as shown by Western blot analysis. nih.gov

Reporter Gene Assays (e.g., SRE-dependent transcriptional activity)

Reporter gene assays, such as those utilizing the Serum Response Element (SRE), can be used to investigate the impact of this compound on downstream transcriptional activity. The SRE is a cis-acting regulatory element found in the promoters of many genes, including immediate early genes, and its activity is influenced by various signaling pathways, including those involving Rho GTPases and their effectors like ROCK. While SRE is strongly associated with the MAPK/ERK pathway and the transcription factor SRF, which binds to the SRE, ROCK signaling can modulate SRF activity and cytoskeletal organization, indirectly affecting SRE-driven transcription. bpsbioscience.com, bpsbioscience.com, researchgate.net

SRE reporter kits are designed to monitor the activity of the ERK signaling pathway and the transcriptional activity of SRF in cultured cells. bpsbioscience.com, bpsbioscience.com These kits typically contain a luciferase reporter vector where the luciferase gene is under the control of multimerized SRE responsive elements. bpsbioscience.com, bpsbioscience.com Changes in SRE-dependent transcriptional activity upon treatment with this compound can be quantified by measuring luciferase activity. bpsbioscience.com, bpsbioscience.com, promega.com Inhibition of ROCK has been shown to repress the transcriptional activity of TAZ, a transcriptional coactivator that can interact with transcription factors and influence gene expression, in human mesenchymal stem cells (hMSCs) cultured on hydrogels, which was assessed using reporter gene constructs like CTGF-luc. plos.org The effect of pharmacologic inhibitors on SRE.L reporter activity has also been analyzed in the context of Rho signaling. researchgate.net

Preclinical Animal Models and Study Design

Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of this compound in a complex biological system that mimics human disease conditions. Various animal species and models are utilized depending on the specific indication being investigated.

Preclinical data from studies using pan-ROCK inhibitors have shown strong anti-fibrotic therapeutic effects in multiple animal models of inflammatory bowel disease. redxpharma.com ROCK inhibitors are being studied in preclinical settings for various ocular diseases, including glaucoma, using models like New Zealand White rabbits. mdpi.com ROCK inhibition has shown potential therapeutic benefits in animal models of neurodegenerative diseases like Huntington's disease and amyotrophic lateral sclerosis (ALS). plos.org, nih.gov Studies in R6/2 mice, a model for Huntington's disease, showed that a ROCK inhibitor improved retinal function. plos.org In SOD1 G93A mice, a model for ALS, treatment with a ROCK inhibitor improved functional and morphological measures of motor axons after sciatic nerve crush. nih.gov Animal models of obesity, diabetes, and associated complications have been used to demonstrate beneficial outcomes with ROCK pan-inhibitors. researchgate.net Refined mouse models are valuable for addressing the role of ROCK in various physiological and pathological processes. nih.gov

Future Directions and Research Opportunities

Development of Isoform-Selective ROCK-IN-D2 Analogs with Enhanced Specificity

While this compound is described as a potent and selective ROCK inhibitor medchemexpress.com, the development of analogs with enhanced isoform selectivity between ROCK1 and ROCK2 represents a critical future research direction. Although ROCK1 and ROCK2 share significant homology within their kinase domains, studies have revealed distinct functional roles for each isoform in various cellular processes and pathologies nih.govnih.govnih.gov. For instance, ROCK1 is specifically cleaved by caspase-3, while ROCK2 is cleaved by granzyme B nih.gov. Furthermore, ROCK1 and ROCK2 exhibit differential binding partners and cellular localization, contributing to their divergent functions nih.govnih.gov.

Developing this compound analogs that selectively target either ROCK1 or ROCK2 could offer significant advantages. Isoform-selective inhibitors may provide a more precise therapeutic intervention by modulating specific downstream pathways and minimizing potential off-target effects associated with pan-ROCK inhibition nih.govnih.govnih.gov. Research into the structural differences between ROCK1 and ROCK2 kinase domains and binding pockets could inform the rational design of such analogs researchgate.netacs.org. Studies evaluating the inhibitory activity and selectivity of novel this compound analogs against both ROCK1 and ROCK2 are essential to identify compounds with improved specificity profiles.

Exploration of Novel Downstream Targets and Signaling Networks Modulated by this compound

ROCKs exert their diverse cellular effects by phosphorylating a wide array of downstream targets nih.govnih.gov. Key substrates include myosin light chain (MLC), LIM kinases (LIMK), and the myosin binding subunit of myosin phosphatase (MYPT) nih.govnih.govnih.govnih.govfrontiersin.org. Phosphorylation of these targets regulates actomyosin (B1167339) contractility, actin filament dynamics, and cell motility nih.govnih.govmdpi.comfrontiersin.org. Beyond canonical cytoskeletal regulation, ROCK signaling also participates in crosstalk with other important pathways, such as the PI3K/Akt and ERK pathways nih.govnih.gov.

Future research should aim to comprehensively identify and characterize novel downstream targets and signaling networks modulated by this compound inhibition. Utilizing advanced proteomic and phosphoproteomic approaches could reveal previously unappreciated substrates of ROCKs that are affected by this compound treatment. Investigating the impact of this compound on the activity and interactions of proteins within complex signaling networks will provide a more complete understanding of its cellular mechanisms of action. This exploration may uncover novel pathways through which this compound exerts its effects, potentially identifying new therapeutic opportunities or biomarkers.

Comprehensive Characterization of this compound Effects in Various Cell Types and Organ Systems

The effects of ROCK inhibition can vary depending on the specific cell type and tissue context nih.govnih.gov. While ROCKs are ubiquitously expressed, the relative expression levels of ROCK1 and ROCK2 can differ across tissues nih.govnih.gov. For example, ROCK2 is highly expressed in the brain and heart, while ROCK1 is more abundant in tissues like the lung, liver, spleen, and kidney nih.govnih.gov. Furthermore, the downstream consequences of ROCK activation can be influenced by subcellular localization and environmental factors nih.gov.

Future research should involve a comprehensive characterization of this compound's effects across a diverse range of cell types and organ systems. Studies utilizing primary cell cultures from different tissues, as well as advanced in vitro models such as organoids and microphysiological systems, can provide valuable insights into cell-type-specific responses to this compound emulatebio.com. Investigating the compound's impact on key cellular functions relevant to various diseases in these models is crucial. Furthermore, exploring the effects of this compound in complex co-culture systems that mimic the cellular environment of specific tissues or tumors could reveal important interactions and indirect effects.

Advanced Preclinical Modeling and In Vivo Efficacy Studies in Diverse Disease Contexts

Preclinical studies using in vivo animal models are essential to evaluate the efficacy and therapeutic potential of this compound in relevant disease settings frontiersin.org. Given the implication of ROCK signaling in numerous conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, future research should focus on advanced preclinical modeling to assess the in vivo effects of this compound nih.govfrontiersin.orgresearchgate.netnih.gov.

Studies in established animal models of diseases where ROCK activity is known to be dysregulated are critical. This includes models of neuroinflammation, neurodegeneration, fibrosis, hypertension, and tumor progression frontiersin.orgresearchgate.netfrontiersin.org. Advanced preclinical modeling could involve the use of genetically modified animal models with altered ROCK expression or activity, as well as models that more closely mimic human disease pathology. Evaluating the efficacy of this compound in these models, assessing relevant physiological and molecular endpoints, will provide crucial data on its therapeutic potential and guide future translational efforts. Studies have already shown promising results with ROCK inhibitors in animal models of neurodegenerative diseases and cancer frontiersin.orgnih.govfrontiersin.org.

Investigation of Combination Therapies with this compound and Other Therapeutic Agents

Given the complex nature of many diseases, combination therapy approaches are often more effective than monotherapy bmj.com. Investigating the potential for synergistic or additive effects when this compound is combined with other therapeutic agents is a promising area of future research. Rationale for combination therapies could be based on targeting multiple pathways involved in disease pathogenesis or overcoming potential resistance mechanisms.

Future studies should explore combinations of this compound with existing standard-of-care treatments or investigational drugs in relevant disease models. For example, in cancer, combining ROCK inhibitors with chemotherapy, targeted therapies, or immunotherapies could enhance anti-tumor responses and overcome resistance nih.govbmj.com. In fibrotic diseases, combining this compound with anti-fibrotic agents might lead to improved outcomes nih.gov. Preclinical studies evaluating the efficacy and potential interactions of this compound in combination regimens are necessary to identify promising therapeutic combinations.

Elucidation of Molecular Determinants for this compound Efficacy and Resistance

Understanding the factors that influence the efficacy of this compound and the mechanisms by which resistance can develop is crucial for optimizing its therapeutic application. Future research should focus on identifying molecular determinants that predict response to this compound and elucidating the mechanisms of acquired or intrinsic resistance.

Studies could involve analyzing genetic, epigenetic, or proteomic profiles in cell lines or preclinical models that exhibit differential sensitivity to this compound. This could help identify biomarkers associated with response or resistance. Furthermore, investigating changes in signaling pathways or the emergence of compensatory mechanisms in cells or models that develop resistance to this compound treatment will provide insights into the underlying mechanisms nih.govmdpi.com. This knowledge can inform the development of strategies to overcome resistance, such as identifying alternative therapeutic targets or designing novel ROCK inhibitors.

Development of Biomarkers for Monitoring this compound Activity in Research Models

The development of reliable biomarkers to monitor this compound activity and its downstream effects in research models is essential for preclinical and future translational studies. Biomarkers can provide valuable information on target engagement, pathway modulation, and potential for therapeutic response.

Future research should focus on identifying and validating biomarkers that reflect the inhibitory activity of this compound. This could include measuring the phosphorylation status of known ROCK substrates in relevant tissues or cells nih.govnih.govnih.gov. Developing imaging techniques or other non-invasive methods to assess ROCK activity in vivo would also be highly beneficial. Validating these biomarkers in preclinical models treated with this compound is necessary to ensure their reliability and relevance for monitoring compound activity and informing dose selection and treatment duration in future studies.

Q & A

Basic Research Questions

Q. How should researchers formulate hypotheses for studying ROCK-IN-D2’s molecular mechanisms?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Population: this compound’s interaction with kinase pathways.
  • Intervention: Dose-dependent inhibition assays.
  • Comparison: Baseline activity vs. treated conditions.
  • Outcome: Quantify changes in phosphorylation levels .
    • Validate hypotheses using literature reviews to identify gaps (e.g., conflicting reports on this compound’s selectivity) .

Q. What experimental designs are recommended for initial characterization of this compound?

  • Stepwise Approach :

In vitro assays : Measure IC50 values using kinase profiling panels to establish selectivity .

Dose-response curves : Optimize concentrations to avoid off-target effects (reference Supporting Information guidelines for reproducibility) .

Control groups : Include positive/negative controls (e.g., known ROCK inhibitors) to validate assay robustness .

  • Document protocols in detail to meet reproducibility standards (e.g., Beilstein Journal’s experimental section guidelines) .

Q. How to conduct a systematic literature review on this compound’s functional roles?

  • Strategy :

  • Use databases like PubMed and Scopus with keywords: “this compound,” “kinase inhibition,” “structure-activity relationship.”
  • Apply PRISMA guidelines for screening and inclusion/exclusion criteria .
  • Create a synthesis matrix to map contradictory findings (e.g., discrepancies in reported binding affinities) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

  • Analytical Framework :

Meta-analysis : Aggregate data from multiple studies and assess heterogeneity using statistical tools (e.g., I² statistic) .

Methodological audit : Compare experimental conditions (e.g., buffer pH, ATP concentrations) that may affect results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ROCK-IN-D2
Reactant of Route 2
Reactant of Route 2
ROCK-IN-D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.